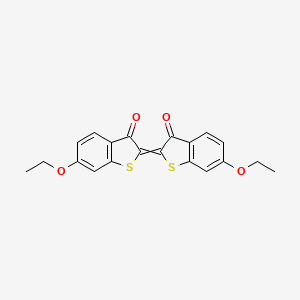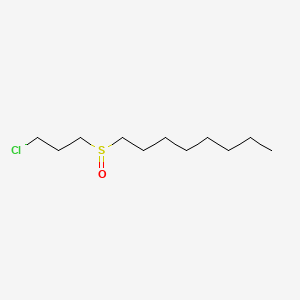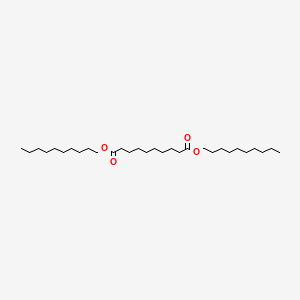
4,4'-Bis(trifluorométhyl)biphényle
Vue d'ensemble
Description
4,4’-Bis(trifluoromethyl)biphenyl is an organic compound with the molecular formula C14H8F6. It is characterized by the presence of two trifluoromethyl groups attached to a biphenyl structure. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Applications De Recherche Scientifique
4,4’-Bis(trifluoromethyl)biphenyl has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
It is known to be used as a ligand in ir (iii) complexes, which are suitable for use in photocatalysis and phosphorescent oleds .
Mode of Action
As a ligand in Ir (III) complexes, it likely interacts with these complexes to facilitate photocatalysis and enhance the performance of phosphorescent OLEDs .
Result of Action
It is known that fluorinated poly(aryl ether)s (fpaes) prepared from 4,4’-dihydroxy-2,2’-bis(trifluoromethyl)biphenyl exhibit excellent dielectric properties, good thermal stability, and hydrophobicity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Bis(trifluoromethyl)biphenyl typically involves the homocoupling of a Grignard reagent derived from 1-chloro-2-(trifluoromethyl)benzene in the presence of an oxidizing agent like iron(III) chloride . Another method involves the halogenation of 3,3’,4,4’-tetramethylbiphenyl followed by substitution with trifluoroacetate and subsequent oxidation .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes but optimized for higher yields and cost-effectiveness. For example, the nitration of 2,2’-bis(trifluoromethyl)biphenyl followed by reduction can produce 4,4’-Bis(trifluoromethyl)biphenyl .
Analyse Des Réactions Chimiques
Types of Reactions: 4,4’-Bis(trifluoromethyl)biphenyl undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert nitro derivatives to amines.
Substitution: It participates in nucleophilic aromatic substitution reactions, particularly with strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Palladium on carbon (Pd/C) and hydrogen gas are frequently used for reduction reactions.
Substitution: Sodium hydride (NaH) and dimethyl sulfoxide (DMSO) are typical reagents for substitution reactions.
Major Products:
Oxidation: Produces quinones.
Reduction: Yields amines.
Substitution: Results in various substituted biphenyl derivatives.
Comparaison Avec Des Composés Similaires
- 4,4’-Bis(trifluoromethyl)-2,2’-bipyridine
- 2,2’-Bis(trifluoromethyl)-4,4’-dinitrobiphenyl
- 4,4’-Bis(trifluoromethyl)diphenyl ether
Uniqueness: 4,4’-Bis(trifluoromethyl)biphenyl is unique due to its symmetrical structure and the presence of two trifluoromethyl groups, which impart distinct chemical and physical properties. These properties include high thermal stability, resistance to oxidation, and enhanced lipophilicity, making it particularly useful in various applications .
Propriétés
IUPAC Name |
1-(trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F6/c15-13(16,17)11-5-1-9(2-6-11)10-3-7-12(8-4-10)14(18,19)20/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITBRQMPOQQZNFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50347790 | |
| Record name | 4,4'-Bis(trifluoromethyl)biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50347790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
581-80-6 | |
| Record name | 4,4'-Bis(trifluoromethyl)biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50347790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















